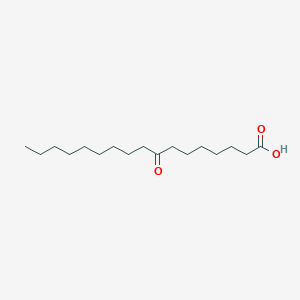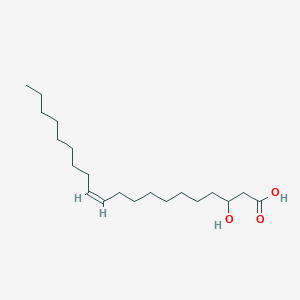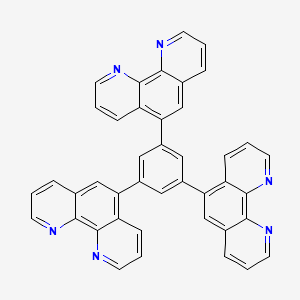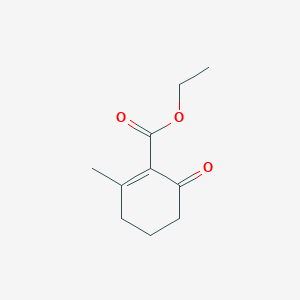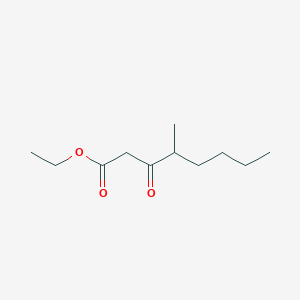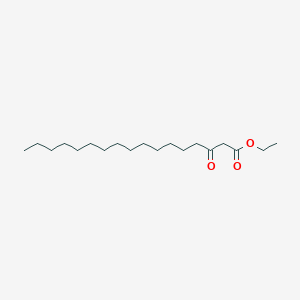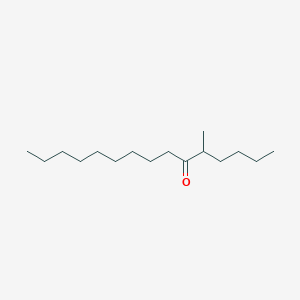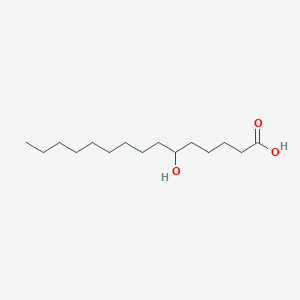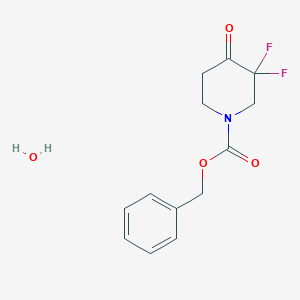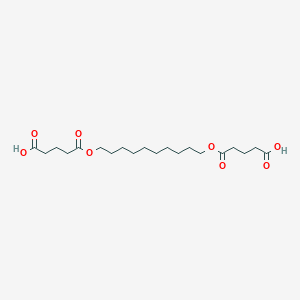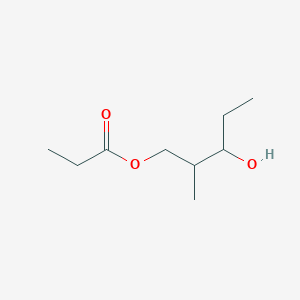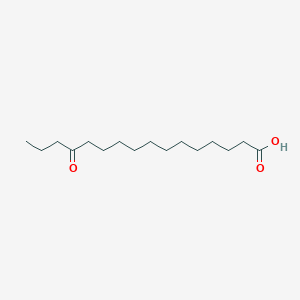
13-Oxohexadecanoic acid
Overview
Description
13-Oxohexadecanoic acid is a long-chain fatty acid derivative characterized by the presence of an oxo group at the 13th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-oxohexadecanoic acid typically involves the oxidation of hexadecanoic acid (palmitic acid). One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the oxidation reaction, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form diacids. For example, oxidation with strong oxidizing agents can convert it into hexadecanedioic acid.
Reduction: The compound can be reduced to form 13-hydroxyhexadecanoic acid using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the oxo group is replaced by other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, amines for amination reactions.
Major Products:
Oxidation: Hexadecanedioic acid.
Reduction: 13-Hydroxyhexadecanoic acid.
Substitution: Halogenated or aminated derivatives of hexadecanoic acid.
Scientific Research Applications
13-Oxohexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 13-oxohexadecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various metabolic pathways. The oxo group plays a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
16-Oxohexadecanoic acid: Another oxo fatty acid with the oxo group at the 16th position.
13-Hydroxyhexadecanoic acid: A reduced form of 13-oxohexadecanoic acid with a hydroxyl group instead of an oxo group.
Hexadecanedioic acid: A diacid formed by the complete oxidation of this compound.
Uniqueness: this compound is unique due to the specific position of the oxo group, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
13-oxohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-12-15(17)13-10-8-6-4-3-5-7-9-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQZFMVQZORKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


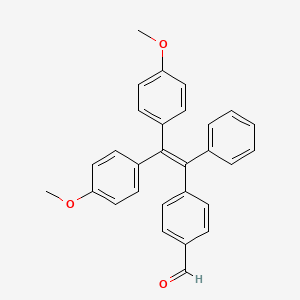
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223364.png)
![5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene](/img/structure/B8223372.png)
